N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(trifluoromethyl)phenyl methylsulfonamide.
Coupling Reaction: The intermediate is then coupled with 3-(methyl(methylsulfonyl)amino)phenylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine (Br~2~) or chlorosulfonic acid (HSO~3~Cl) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide groups would yield sulfonic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl and sulfonamide groups but differs in its overall structure.
N-(4-Methylsulfonylphenyl)glycine: Similar in having a sulfonamide group but lacks the trifluoromethyl group.
Uniqueness
N-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both sulfonamide and trifluoromethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O5S2/c1-23(30(2,26)27)15-8-5-7-14(11-15)22-17(25)12-24(31(3,28)29)16-9-4-6-13(10-16)18(19,20)21/h4-11H,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDWQUNZRFLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.